N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a piperidine ring, and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. The key steps include:
Adamantane Derivative Preparation: Adamantane is functionalized to introduce the necessary reactive groups.
Piperidine Ring Formation: The piperidine ring is constructed using appropriate starting materials and reaction conditions.
Coupling Reaction: The adamantane derivative and the piperidine ring are coupled using a suitable reaction, such as amide bond formation.
Final Functionalization: The prop-2-ynyl group is introduced to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in specialized reactors, and purification steps are employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may be used to study molecular interactions and biological pathways. Its adamantane core can serve as a scaffold for developing new bioactive compounds.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The adamantane core can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Adamantane Derivatives: Other compounds containing the adamantane core, such as amantadine, are used in medical applications.
Piperidine Derivatives: Compounds with piperidine rings, like piperidine itself, are used in various chemical syntheses.
Prop-2-ynyl Compounds: Other molecules with prop-2-ynyl groups are used in organic synthesis and material science.
Uniqueness: N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide stands out due to its combination of adamantane, piperidine, and prop-2-ynyl groups, which provides unique chemical and biological properties not found in other compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(2-adamantylmethyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-2-5-22-6-3-16(4-7-22)20(23)21-13-19-17-9-14-8-15(11-17)12-18(19)10-14/h1,14-19H,3-13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVHHDKRNIDHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCC2C3CC4CC(C3)CC2C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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